molecular formula C14H13BrN2O4S B5180831 5-bromo-2-methoxy-N-(3-sulfamoylphenyl)benzamide

5-bromo-2-methoxy-N-(3-sulfamoylphenyl)benzamide

Cat. No.: B5180831
M. Wt: 385.23 g/mol
InChI Key: DQYLOZGDVPVAHG-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N-(3-sulfamoylphenyl)benzamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a sulfamoylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(3-sulfamoylphenyl)benzamide typically involves multiple steps, starting with the bromination of 2-methoxybenzoic acid. The brominated product is then subjected to a series of reactions, including sulfonation and amide formation, to introduce the sulfamoylphenyl group and complete the benzamide structure. Common reagents used in these reactions include bromine, sulfuric acid, and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-N-(3-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-bromo-2-hydroxy-N-(3-sulfamoylphenyl)benzamide, while reduction of the bromine atom can produce 2-methoxy-N-(3-sulfamoylphenyl)benzamide.

Scientific Research Applications

5-Bromo-2-methoxy-N-(3-sulfamoylphenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(3-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the sulfamoylphenyl group can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonamide
  • 5-Bromo-2-methoxy-N-methylbenzenesulfonamide
  • 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide

Uniqueness

5-Bromo-2-methoxy-N-(3-sulfamoylphenyl)benzamide is unique due to the presence of the sulfamoylphenyl group, which can confer distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-2-methoxy-N-(3-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4S/c1-21-13-6-5-9(15)7-12(13)14(18)17-10-3-2-4-11(8-10)22(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYLOZGDVPVAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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